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molecular formula C12H18N4O2 B4087713 N-ethyl-2-nitro-5-(1-piperazinyl)aniline

N-ethyl-2-nitro-5-(1-piperazinyl)aniline

Cat. No. B4087713
M. Wt: 250.30 g/mol
InChI Key: TZIIWRXQRBBQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07566715B2

Procedure details

A suspension of N-ethyl-5-fluoro-2-nitroaniline (1.5 g, 8.12 mmol), piperazine (0.979 g, 11.37 mmol), K2CO3 (3.36 g, 24.3 mmol) in DMF (40 mL) was heated in a microwave oven for 1 min at 100 W. The reaction mixture was allowed to cool and then heated for another minute at 100 w. This procedure was repeated 5 times. The suspension was filtered and then concentrated. The crude oil was purified via flash chromatography on silica using CHCl3/MeOH/NH3 9:1:0.4% as eluent to give 1.53 g (75%) of a yellow solid. 1H NMR (CDCl3) δ 8.30 (br s, 1H), 8.08-8.04 (m, 1H), 6.25-6.20 (m, 1H), 5.88-5.86 (m, 1H), 3.39-3.28 (m, 6H), 3.03-2.97 (m, 4H), 1.37 (tr, J=7.2 Hz, 3H); 13C NMR (CDCl3) δ 156.27, 147.74, 128.96, 124.13, 104.28, 93.34, 48.22, 45.99, 37.73, 14.15; MS (posEI) m/z=250 (M+); MS (posESI) m/z=found 250.1429, calc 250.1430. Anal (C12H18N4O2) C, H, O.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.979 g
Type
reactant
Reaction Step One
Name
Quantity
3.36 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[CH:9]=[C:8](F)[CH:7]=[CH:6][C:5]=1[N+:11]([O-:13])=[O:12])[CH3:2].[NH:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH2:1]([NH:3][C:4]1[CH:9]=[C:8]([N:14]2[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]2)[CH:7]=[CH:6][C:5]=1[N+:11]([O-:13])=[O:12])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)NC1=C(C=CC(=C1)F)[N+](=O)[O-]
Name
Quantity
0.979 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
3.36 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in a microwave oven for 1 min at 100 W
Duration
1 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
heated for another minute at 100 w
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude oil was purified via flash chromatography on silica

Outcomes

Product
Name
Type
product
Smiles
C(C)NC1=C(C=CC(=C1)N1CCNCC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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